molecular formula C14H16FNO B187930 3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 145657-36-9

3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No. B187930
M. Wt: 233.28 g/mol
InChI Key: NSVGOUMJUPQQKS-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, also known as 2-Fluoro-5,5-dimethylcyclohexan-1-amine, is a synthetic cyclohexaneamine compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure, which can be used to study the effects of fluorine substitution on biological activity.

Scientific Research Applications

  • Peptide Synthesis : Dimedone (5,5-Dimethylcyclohexane-1,3-dione), a related compound, has been used as a protecting agent for amino groups in peptide synthesis. The derivatives of amino acid esters have been utilized directly for peptide synthesis, indicating potential applications of similar compounds in developing therapeutic peptides (Halpern & James, 1964).

  • Antimicrobial Activity : Derivatives carrying the similar structural motif have shown significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. This suggests potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

  • Chemical Reactions and Synthesis : The compound reacts with 2-aminoethanol and ethane-1,2-diamine, resulting in previously unknown thione derivatives. This indicates its utility in synthesizing novel organic compounds with potential applications in various fields including medicinal chemistry (Timokhina & Kanitskaya, 2009).

  • Molecular Structure and Crystallography : Studies have been conducted to understand the crystal structure of similar compounds, which is crucial for the design of drugs and materials with desired properties (Sapnakumari et al., 2014).

  • Vibrational and Electronic Structure Analysis : Detailed computational and spectroscopic analysis of similar fluorinated compounds provides insights into their vibrational and electronic structure, aiding in the understanding of their chemical behavior and potential applications in materials science (Pallavi & Tonannavar, 2020).

  • Solvent-Induced Fluorochromic Properties : Certain derivatives exhibit solvatofluorchromic properties based on intramolecular charge transfer, which could be utilized in designing pH-sensitive molecular switches and optical materials (Wang & Kim, 2009).

properties

IUPAC Name

3-(2-fluoroanilino)-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c1-14(2)8-10(7-11(17)9-14)16-13-6-4-3-5-12(13)15/h3-7,16H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVGOUMJUPQQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163131
Record name 2-Cyclohexen-1-one, 3-((2-fluorophenyl)amino)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

CAS RN

145657-36-9
Record name 2-Cyclohexen-1-one, 3-((2-fluorophenyl)amino)-5,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145657369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexen-1-one, 3-((2-fluorophenyl)amino)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SG Modha, A Pöthig, A Dreuw… - The Journal of Organic …, 2019 - ACS Publications
Upon irradiation at λ = 366 nm, tertiary N-alkoxycarbonyl-N-aryl-β-enaminones furnished exclusively the trans-hexahydrocarbazol-4-ones by a conrotatory [6π] photocyclization but …
Number of citations: 28 pubs.acs.org

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